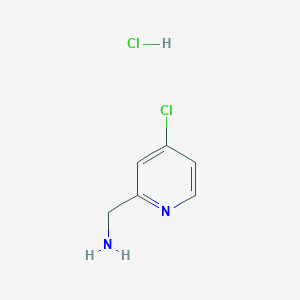

(4-Chloropyridin-2-YL)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

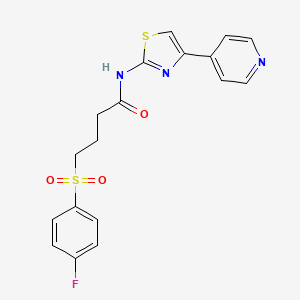

Vue d'ensemble

Description

“(4-Chloropyridin-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 180748-30-5 . It has a molecular weight of 142.59 . The compound appears as a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H8Cl2N2 . The InChI code for this compound is 1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Photo-Induced Oxidation and Photocytotoxicity

Iron(III) complexes synthesized with (4-Chloropyridin-2-yl)methanamine and other related ligands have been studied for their photo-induced oxidation properties and photocytotoxicity under red light. These complexes have shown unprecedented photocytotoxicity, making them potential candidates for applications in cellular imaging and targeted cancer therapy by generating reactive oxygen species under light exposure (Basu et al., 2014; Draksharapu et al., 2012).

Anticonvulsant Agents

A series of novel Schiff bases derived from 3-aminomethyl pyridine, which can be synthesized through reactions involving (4-Chloropyridin-2-yl)methanamine, have been explored for their anticonvulsant activity. Several compounds in this series were found to offer protection against seizures, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

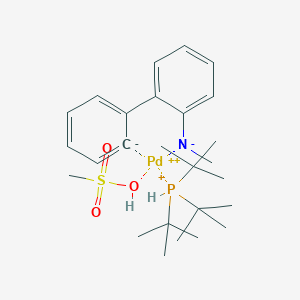

Catalytic Activity and Polymerization

Research into diiron(III) complexes involving (4-Chloropyridin-2-yl)methanamine-based ligands has shown promising results in the catalytic hydroxylation of alkanes, suggesting applications in organic synthesis and industrial chemistry (Sankaralingam & Palaniandavar, 2014). Additionally, zinc(II) complexes utilizing similar ligands have been utilized as pre-catalysts for the ring-opening polymerization of rac-lactide, indicating their potential in the synthesis of biodegradable plastics (Kwon et al., 2015).

Antiosteoclast Activity

Derivatives of (4-Chloropyridin-2-yl)methanamine have been synthesized and shown to possess moderate to high antiosteoclast and osteoblast activity, suggesting their usefulness in treating diseases related to bone density and strength (Reddy et al., 2012).

Molecular Structure and Detection Applications

Complexes derived from (4-Chloropyridin-2-yl)methanamine have been studied for their crystal structures and potential applications in selective detection of ions like Hg2+ and Ni2+, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Mécanisme D'action

Target of Action

A similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is known to selectively inhibit loxl2 .

Mode of Action

It’s worth noting that (2-chloropyridin-4-yl)methanamine hydrochloride, a similar compound, inhibits loxl2 with an ic50 of 126 nm .

Biochemical Pathways

It’s worth noting that loxl2, the target of the similar compound (2-chloropyridin-4-yl)methanamine hydrochloride, is involved in various biological processes including cellular senescence, epithelial to mesenchymal transition, and fibrosis .

Action Environment

It’s worth noting that the compound should be stored under an inert atmosphere and at a temperature of 2-8°c .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSWQBQOJJXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2583032.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2583034.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583038.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2583041.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)